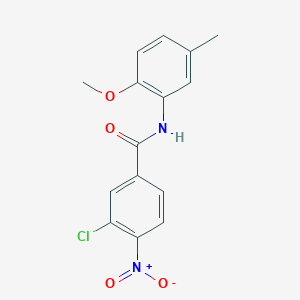

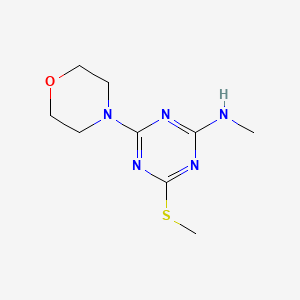

![molecular formula C16H13ClN4OS B5760620 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5760620.png)

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” is a chemical compound that belongs to the class of thiadiazole derivatives . Thiadiazole derivatives are known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The molecular structure of “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” can be confirmed by various spectroscopic techniques such as NMR and IR .Applications De Recherche Scientifique

Antiviral Activity

The compound has been synthesized and tested for its antiviral activity . Specifically, it has shown certain anti-tobacco mosaic virus activity . This suggests that it could be used in the development of new antiviral drugs.

Antileishmanial Activity

Research has shown that pyrazole-bearing compounds, which include this compound, have potent antileishmanial activities . This means they could be used in the treatment of leishmaniasis, a disease caused by parasites of the Leishmania type.

Antimalarial Activity

The compound has also been evaluated for its antimalarial activity . It has shown promising results against Plasmodium berghei, the parasite responsible for malaria. This suggests potential use in the development of new antimalarial drugs.

Nonlinear Optics

The compound has potential applications in nonlinear optics . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds non-linearly to the electric field E of the light.

Antifungal Activity

Sulfonamide derivatives, which include this compound, have been reported to possess antifungal properties . This suggests potential use in the development of new antifungal drugs.

Herbicidal Properties

Sulfonamide derivatives, which include this compound, have also been reported to possess herbicidal properties . This suggests potential use in the development of new herbicides.

Orientations Futures

The future directions for “N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N’-(4-methylphenyl)urea” and similar compounds could involve further exploration of their biological activities. For instance, ongoing studies are focused on exploring the mechanism by which similar compounds inhibit M. tuberculosis cell growth . Additionally, the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors , suggesting potential avenues for future research.

Mécanisme D'action

Target of Action

Similar compounds have shown antiviral and antitubercular activities , suggesting that their targets may be involved in these biological processes.

Mode of Action

It’s suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This implies that the compound may interact with its targets through electronic interactions, leading to changes in the targets’ functions.

Biochemical Pathways

Given its potential antiviral and antitubercular activities , it may affect pathways related to viral replication or tuberculosis pathogenesis.

Result of Action

Compounds with similar structures have shown certain anti-tobacco mosaic virus activity , suggesting that this compound may also have antiviral effects.

Propriétés

IUPAC Name |

1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c1-10-2-8-13(9-3-10)18-15(22)19-16-21-20-14(23-16)11-4-6-12(17)7-5-11/h2-9H,1H3,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHYGIGHTKVHLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

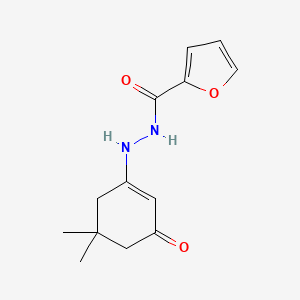

![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)

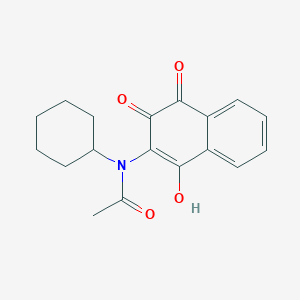

![ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)

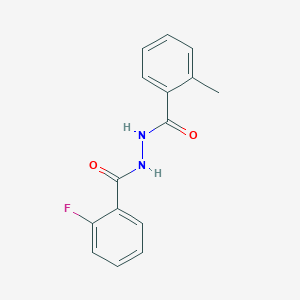

![3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5760578.png)

![N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5760593.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)

![9-(2-methylbenzyl)-3H-imidazo[1,2-a]benzimidazol-2(9H)-one](/img/structure/B5760651.png)

![2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5760657.png)